![molecular formula C12H15N3O B7504155 5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504155.png)
5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide, also known as M8, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of cancer research. M8 belongs to the class of imidazoacridinone compounds, which have been shown to exhibit anti-tumor activity in preclinical studies.
作用机制
The mechanism of action of 5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide is not fully understood, but it is thought to involve the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound may also induce DNA damage and activate the p53 pathway, which plays a critical role in regulating cell growth and apoptosis. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. In addition to inducing apoptosis, this compound can also inhibit cell proliferation and migration. This compound has also been shown to alter the expression of genes involved in cell cycle regulation and DNA repair. These effects suggest that this compound may have potential as a targeted therapy for cancer.
实验室实验的优点和局限性
One advantage of using 5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide in lab experiments is its potency against a range of cancer cell lines. This allows for the evaluation of its efficacy in different types of cancer. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development as an anti-cancer drug. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. This may require the use of alternative delivery methods or the development of more soluble analogs.
未来方向
Several future directions for 5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide research include:
1. Further investigation of its mechanism of action to fully understand how it exerts its anti-cancer effects.
2. Development of more soluble analogs to improve its bioavailability and efficacy in vivo.
3. Evaluation of its potential in combination with other anti-cancer drugs to enhance its therapeutic effects.
4. Investigation of its potential in other diseases, such as infectious diseases or autoimmune disorders.
5. Clinical trials to evaluate its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a promising compound with potential applications in the field of cancer research. Its anti-tumor activity, low toxicity, and relatively simple synthesis method make it an attractive candidate for further investigation. While there are still many unanswered questions regarding its mechanism of action and efficacy in vivo, the future directions outlined above suggest that this compound has the potential to become a valuable tool in the fight against cancer.
合成方法
The synthesis of 5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide involves the reaction between 2-aminopyridine and 2-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with propylamine to yield this compound. The synthesis method has been optimized to improve the yield and purity of the final product, and the structure of this compound has been confirmed using various spectroscopic techniques.
科学研究应用
5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide has been the subject of several preclinical studies investigating its potential as an anti-cancer agent. In vitro studies have shown that this compound exhibits cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies using animal models of cancer have demonstrated that this compound can inhibit tumor growth and increase survival rates. These promising results have led to further investigation of this compound as a potential anti-cancer drug.
属性
IUPAC Name |
5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-7-13-12(16)10-8-15-9(2)5-4-6-11(15)14-10/h4-6,8H,3,7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYDPSHNFKBBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN2C(=CC=CC2=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
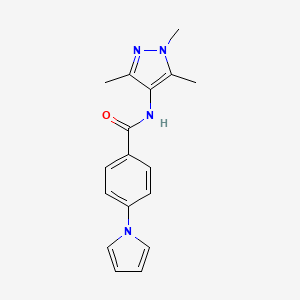


![7-(1,3-benzodioxol-5-yl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B7504102.png)
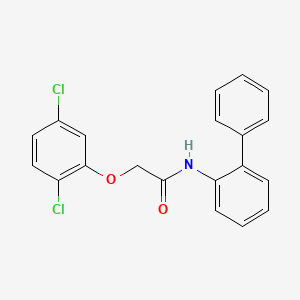
![N-cyclopropyl-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7504110.png)
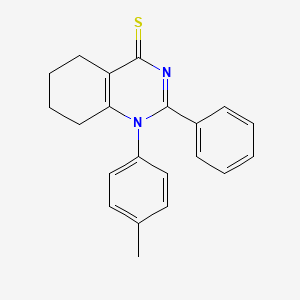
![1-[(4-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7504113.png)
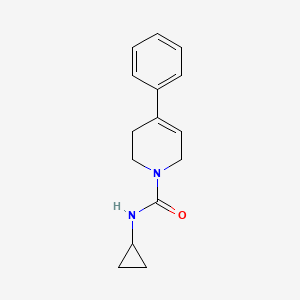
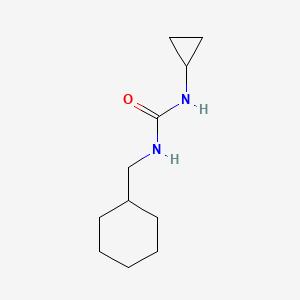
![1-Cyclopropyl-3-[(2,4-dichlorophenyl)methyl]urea](/img/structure/B7504136.png)
![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7504144.png)
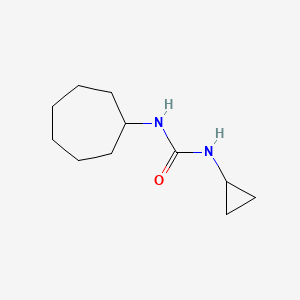
![N-[4-methoxy-3-(pyridin-4-ylmethoxy)phenyl]-3-phenylpropanamide](/img/structure/B7504157.png)
